molecular formula C16H22F3NO B12841809 2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol CAS No. 73806-50-5

2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol

Cat. No.: B12841809
CAS No.: 73806-50-5
M. Wt: 301.35 g/mol
InChI Key: FQHRHNWWJQHEHW-UHFFFAOYSA-N
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Description

2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol is a compound that features a cyclohexanol core substituted with a dimethylaminomethyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol typically involves the reaction of cyclohexanone with m-trifluoromethylbenzyl chloride in the presence of a base, followed by the introduction of the dimethylaminomethyl group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dimethylaminomethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group can interact with biological receptors or enzymes, leading to changes in their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylaminomethyl)-1-(p-trifluoromethylphenyl)cyclohexanol
  • 2-(Dimethylaminomethyl)-1-(o-trifluoromethylphenyl)cyclohexanol
  • 2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclopentanol

Uniqueness

2-(Dimethylaminomethyl)-1-(m-trifluoromethylphenyl)cyclohexanol is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the cyclohexanol core with the dimethylaminomethyl and trifluoromethylphenyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

73806-50-5

Molecular Formula

C16H22F3NO

Molecular Weight

301.35 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-1-[3-(trifluoromethyl)phenyl]cyclohexan-1-ol

InChI

InChI=1S/C16H22F3NO/c1-20(2)11-14-6-3-4-9-15(14,21)12-7-5-8-13(10-12)16(17,18)19/h5,7-8,10,14,21H,3-4,6,9,11H2,1-2H3

InChI Key

FQHRHNWWJQHEHW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

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